

Head-to-head comparison of (R)-Lanicemine and dextromethorphan for depression

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Compound of Interest		
Compound Name:	(R)-Lanicemine	
Cat. No.:	B11935168	Get Quote

Head-to-Head Comparison: (R)-Lanicemine and Dextromethorphan for Depression

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of antidepressant therapeutics is undergoing a significant shift, moving beyond traditional monoaminergic modulators to novel mechanisms of action. Among the most promising targets is the N-methyl-D-aspartate (NMDA) receptor. This guide provides a detailed, data-driven comparison of two compounds that interact with the glutamatergic system: **(R)-Lanicemine** and dextromethorphan. While direct head-to-head clinical trials are not available, this document synthesizes existing data to offer an objective comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction to the Compounds

(R)-Lanicemine, also known as AZD6765, is the (R)-enantiomer of lanicemine. It is a low-trapping, voltage-dependent uncompetitive antagonist of the NMDA receptor.[1] Developed by AstraZeneca, its clinical development for depression was ultimately terminated.[2]

Dextromethorphan is a widely known antitussive agent that exhibits a multifaceted pharmacology at the appearance doses relevant for depression. It acts as a non-competitive antagonist at the NMDA receptor, an agonist at the sigma-1 receptor, and an inhibitor of the



serotonin and norepinephrine transporters.[3] It is the active ingredient in the FDA-approved antidepressant Auvelity®, a combination product with bupropion that enhances dextromethorphan's bioavailability.

Efficacy in Major Depressive Disorder

Clinical trial data for both compounds have utilized the Montgomery-Åsberg Depression Rating Scale (MADRS) as a primary endpoint to assess antidepressant efficacy.

Efficacy Measure	(R)-Lanicemine (Adjunctive Therapy)	Dextromethorphan/ Bupropion	Placebo
Change in MADRS Score from Baseline (Week 6)	-5.5 (100 mg) vs. Placebo (p=0.006)[4]	-17.3[5]	-12.1 (vs. Bupropion)
-4.8 (150 mg) vs. Placebo (p=0.019)			
No significant difference in another study			
Response Rate (≥50% reduction in MADRS)	Not consistently reported	54.0% (Week 6)	34.0%
Remission Rate (MADRS score ≤10)	Not consistently reported	39.5% (Week 6)	17.3%

Note: Data for **(R)-Lanicemine** and Dextromethorphan/Bupropion are from separate clinical trials and do not represent a direct comparison.

Receptor Binding Profiles

The affinity of each compound for various receptors and transporters is crucial to understanding their mechanisms of action and potential side effect profiles.



Receptor/Transporter	(R)-Lanicemine (Ki)	Dextromethorphan (Ki)
NMDA Receptor	0.56-2.1 μΜ	Uncompetitive antagonist
Sigma-1 Receptor	Not reported	348 nM
Serotonin Transporter (SERT)	Not reported	23 nM
Norepinephrine Transporter (NET)	Not reported	240 nM
Muscarinic (M2) Receptor	Not reported	>10,000 nM

Pharmacokinetic Properties

Pharmacokinetic Parameter	- (R)-Lanicemine	Dextromethorphan
Administration	Intravenous infusion	Oral
Metabolism	Metabolized into 10 metabolites, with an O-glucuronide conjugate being the most abundant.	Primarily metabolized by CYP2D6 to its active metabolite dextrorphan.
Half-life (t½)	9 to 16 hours	2 to 4 hours (extensive metabolizers); prolonged with CYP2D6 inhibitors like bupropion.
Clearance	Low clearance (8.3 L/h)	Rapidly cleared in extensive metabolizers.

Adverse Effect Profiles

The reported side effects from clinical trials provide insight into the tolerability of each compound.



Adverse Effect	(R)-Lanicemine	Dextromethorphan/Buprop ion
Common	Dizziness	Dizziness, nausea, anxiety, headache, diarrhea, somnolence, dry mouth, sexual dysfunction, hyperhidrosis.
Dissociative/Psychotomimetic	Minimal to no psychotomimetic side effects.	Can produce dissociative hallucinogenic states at high doses.

Experimental Protocols (R)-Lanicemine Clinical Trial Methodology

A representative Phase IIb, randomized, double-blind, placebo-controlled study of adjunctive lanicemine in patients with major depressive disorder (MDD) and a history of inadequate response to antidepressants was conducted as follows:

- Participants: 302 patients aged 18-70 years with single-episode or recurrent MDD, who were
 on a stable dose of an allowed antidepressant for at least four weeks.
- Intervention: Patients were randomized to receive 15 intravenous infusions of either adjunctive lanicemine (50 mg or 100 mg) or saline placebo over a 12-week period.
- Primary Efficacy Endpoint: The primary outcome was the change in the Montgomery-Asberg
 Depression Rating Scale (MADRS) total score from baseline to week 6.
- Secondary Efficacy Endpoints: Included change in MADRS score at week 12, response and remission rates, and changes in other clinical scales.

Dextromethorphan/Bupropion Clinical Trial Methodology (GEMINI Study)

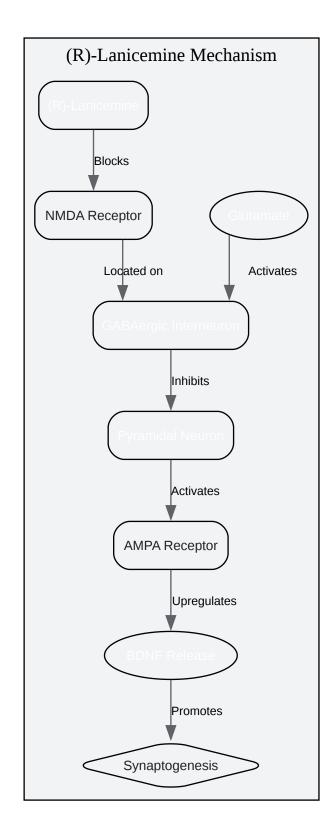
A Phase 3, randomized, double-blind, placebo-controlled trial (the GEMINI study) evaluated the efficacy and safety of dextromethorphan/bupropion in adults with MDD:



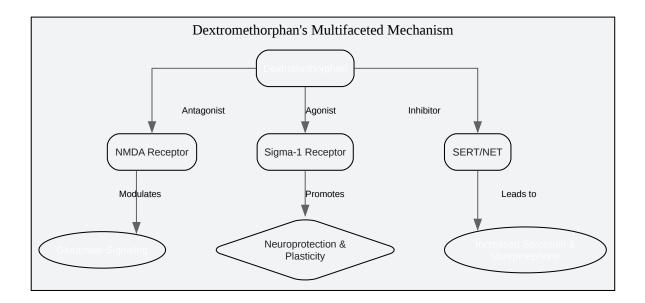
- Participants: 327 adult patients (18-65 years) with a diagnosis of moderate to severe MDD.
- Intervention: Patients were randomized to receive either a fixed-dose combination of dextromethorphan/bupropion (45 mg/105 mg) or placebo once daily for the first three days, then twice daily for the remainder of the six-week trial.
- Primary Efficacy Endpoint: The primary outcome was the change from baseline in the MADRS total score at week 6.
- Secondary Efficacy Endpoints: Included remission rates and changes in other clinical scales at various time points.

Signaling Pathways and Mechanisms of Action

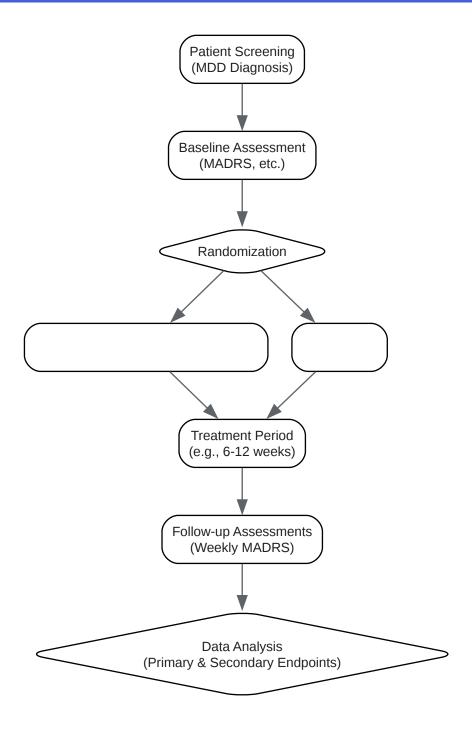












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